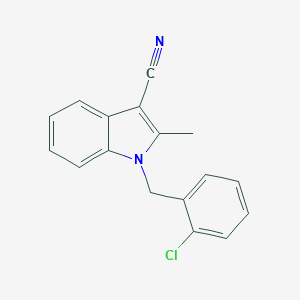![molecular formula C27H30FN3O6S B297787 N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297787.png)
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, commonly known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties, and it affects approximately 10% of women.
Mechanism of Action
Flibanserin acts as a selective serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist. By activating the 5-HT1A receptor, Flibanserin increases the release of dopamine and norepinephrine, which are associated with sexual desire. At the same time, by blocking the 5-HT2A receptor, Flibanserin decreases the release of serotonin, which is associated with sexual inhibition.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and decrease distress related to low sexual desire in women. The drug has also been shown to increase levels of testosterone, a hormone that is associated with sexual desire. Flibanserin has a half-life of approximately 11 hours, and it is metabolized by the liver.
Advantages and Limitations for Lab Experiments
Flibanserin has several advantages for use in lab experiments. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. Flibanserin is also selective for the 5-HT1A and 5-HT2A receptors, which reduces the risk of off-target effects. However, Flibanserin has several limitations as well. The drug has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, Flibanserin is only approved for use in women with N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, which may limit its applicability in other experimental models.
Future Directions
There are several future directions for research on Flibanserin. One potential area of research is the development of more selective and potent 5-HT1A receptor agonists. Another area of research is the investigation of the role of Flibanserin in other conditions, such as depression and anxiety. Additionally, future research could focus on the development of Flibanserin analogs with longer half-lives or improved pharmacokinetic properties. Overall, Flibanserin represents a promising area of research for the treatment of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide and other conditions related to sexual dysfunction.
Synthesis Methods
Flibanserin is synthesized through a multi-step process that involves the condensation of 4-fluoroaniline with 1-(4-methoxyphenyl)piperazine, followed by the reaction of the resulting intermediate with 2-bromoethanone. The product is then treated with sodium hydride and 3,4-dimethoxybenzenesulfonyl chloride to yield Flibanserin.
Scientific Research Applications
Flibanserin has been extensively studied in preclinical and clinical trials as a potential treatment for N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide. The drug has been shown to increase sexual desire and decrease distress related to low sexual desire in women. Flibanserin works by targeting neurotransmitters in the brain, specifically serotonin and dopamine, which are involved in the regulation of sexual desire.
properties
Product Name |
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C27H30FN3O6S |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C27H30FN3O6S/c1-35-23-10-8-22(9-11-23)31(38(33,34)24-12-13-25(36-2)26(18-24)37-3)19-27(32)30-16-14-29(15-17-30)21-6-4-20(28)5-7-21/h4-13,18H,14-17,19H2,1-3H3 |
InChI Key |
UOUYRYBGSQUPIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297704.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(3-methoxy-2-propoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297707.png)
![ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297708.png)
![3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
![5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297712.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)